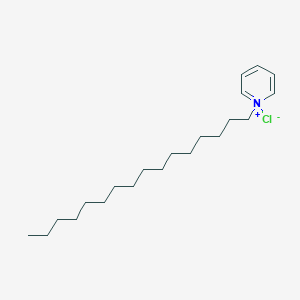

Cetylpyridinium Chloride

Description

Properties

IUPAC Name |

1-hexadecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDRGPMQRFJGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041761 | |

| Record name | Cetylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [HSDB] | |

| Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, chloroform | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

123-03-5, 6004-24-6 | |

| Record name | Cetylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cetylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cetylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM CHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR7T22E2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80 °C | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

cetylpyridinium chloride mechanism of action study

An In-depth Technical Guide to the Mechanism of Action of Cetylpyridinium Chloride

Introduction

This compound (CPC) is a cationic quaternary ammonium compound renowned for its broad-spectrum antimicrobial activity.[1][2] Chemically, it consists of a positively charged pyridinium ring head and a long, hydrophobic 16-carbon (hexadecyl) tail.[1][2] This amphiphilic structure is central to its function as a surfactant and its efficacy as an antiseptic in numerous consumer and clinical products, including mouthwashes, toothpastes, lozenges, and sanitizers.[1][3] This guide provides a detailed examination of the molecular mechanisms by which CPC exerts its antimicrobial effects, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial action of CPC is the rapid and catastrophic disruption of microbial cell membrane integrity.[1] This process can be broken down into a sequence of electrochemical and biophysical interactions.

2.1 Electrostatic Binding: Bacterial cell surfaces are typically net-negative at physiological pH due to the presence of anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] The positively charged pyridinium head of CPC is electrostatically attracted to these anionic sites on the microbial membrane.[1]

2.2 Hydrophobic Interaction and Membrane Integration: Following the initial electrostatic binding, the long, lipophilic hexadecane tail of CPC inserts itself into the hydrophobic core of the bacterial lipid bilayer.[1] This integration disrupts the highly ordered structure of the membrane phospholipids.

2.3 Membrane Permeabilization and Leakage: The insertion of numerous CPC molecules leads to a loss of membrane fluidity and the formation of pores or hydrophilic domains within the membrane.[1] This compromises the membrane's function as a selective barrier, resulting in the leakage of essential intracellular components, such as potassium ions (K+), nucleotides (ATP), and other metabolites.[3] This rapid loss of cellular contents disrupts critical metabolic processes and leads to cell death.[4]

2.4 Cell Lysis: At higher concentrations, CPC's detergent properties lead to the complete solubilization of the cell membrane, forming micelle-like structures with phospholipids and membrane proteins, culminating in total cell lysis.[1][3]

Secondary Mechanisms and Cellular Responses

Beyond direct membrane lysis, CPC exposure triggers secondary effects and cellular stress responses.

3.1 Inhibition of Cellular Enzymes: The disruption of membrane integrity and the influx of CPC can lead to the denaturation of essential membrane-bound and cytoplasmic enzymes, further crippling cellular metabolism.[5]

3.2 Induction of Envelope Stress Response: Bacteria possess sophisticated systems to detect and respond to damage to their cell envelope. Exposure to membrane-active agents like CPC can activate these envelope stress response (ESR) pathways, such as the Cpx two-component system in Gram-negative bacteria.[6][7][8] The ESR attempts to mitigate damage by upregulating genes involved in membrane repair, protein folding (chaperones), and efflux pumps to expel the toxic agent.[7][8] However, the rapid and overwhelming nature of CPC's action often renders these responses insufficient.

Quantitative Antimicrobial Data

The antimicrobial potency of CPC is quantified using standard microbiological metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | ATCC 10536 | 16 | [2] |

| Escherichia coli | Retail Meat Isolates | 8 - 512 | [2] |

| Salmonella spp. | Egg Production Isolates | 8 - 256 | [2] |

| Campylobacter jejuni | NCTC 11168 | 2 | [2] |

| Candida albicans | ATCC 90028 | 0.78 | [9] |

| Candida glabrata | ATCC 2001 | 0.78 |[9] |

Table 2: Bactericidal Activity (Log Reduction) of this compound

| Microorganism/Biofilm | CPC Conc. | Exposure Time | Log10 CFU Reduction | Reference |

|---|---|---|---|---|

| S. mutans (24h biofilm) | 0.05% | 10 min | ≥ 5.0 | [1] |

| S. mutans (72h biofilm) | 0.1% | 1 min | 3.0 | [1] |

| S. mutans (72h biofilm) | 0.1% | 10 min | ≥ 5.0 | [1] |

| A. naeslundii (polymicrobial biofilm) | 0.1% | 10 min | 6.0 | [1] |

| Planktonic Oral Pathogens | 0.065% | 30 sec | > 99% kill (>2.0) | [3] |

| Supragingival Plaque Bacteria | 0.05% | ex-vivo | > 90% kill (>1.0) |[10] |

Experimental Protocols

5.1 Protocol: Determination of MIC and MBC by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of CPC that inhibits visible growth (MIC) and kills 99.9% of the inoculum (MBC).[4][11][12]

5.1.1 Materials:

-

96-well sterile microtiter plates

-

This compound (CPC) stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture grown to log phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer (OD600 nm)

-

Incubator (37°C)

-

Agar plates (for MBC determination)

5.1.2 Procedure:

-

Inoculum Preparation: Pick several colonies from a fresh agar plate and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]

-

CPC Serial Dilution: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of a 2x concentrated CPC starting solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no CPC), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of CPC in which there is no visible turbidity (growth) as compared to the growth control well.

-

MBC Determination: From each well that shows no visible growth (the MIC well and more concentrated wells), plate 10-100 µL onto an agar plate. Incubate the agar plates at 37°C for 18-24 hours.

-

MBC Calculation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][14]

5.2 Protocol: Membrane Integrity Assay using Fluorescein Diacetate (FDA)

This assay measures membrane integrity and metabolic activity. Non-fluorescent FDA passively enters cells and is cleaved by intracellular esterases into the fluorescent compound fluorescein. Only cells with intact membranes can retain the fluorescein.[15][16]

5.2.1 Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)

-

CPC solutions at various concentrations

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (Excitation: 490 nm, Emission: 520 nm)

5.2.2 Procedure:

-

Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a desired cell density (e.g., OD600 of 0.5).

-

Treatment: In a 96-well plate, add 100 µL of the cell suspension to each well. Add 100 µL of 2x concentrated CPC solutions to achieve the desired final concentrations. Include a "no CPC" control (cells only) and a "lysed cell" positive control (e.g., heat-killed or alcohol-treated cells). Incubate for the desired contact time (e.g., 10 minutes) at room temperature.

-

Staining: Prepare a working solution of FDA by diluting the stock solution in PBS. Add 10 µL of the FDA working solution to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Analysis: A decrease in fluorescence in CPC-treated wells compared to the control indicates a loss of membrane integrity and/or metabolic activity.

Conclusion

The mechanism of action of this compound is a potent, multi-step process primarily driven by its cationic surfactant properties. It begins with electrostatic attraction to the negatively charged microbial surface, followed by hydrophobic insertion into the lipid bilayer. This leads to profound membrane disorganization, leakage of vital cellular components, and ultimately, cell lysis. While bacteria can initiate stress responses to cope with membrane damage, the rapid and destructive nature of CPC's action typically overwhelms these defenses. The efficacy of CPC, demonstrated by low MIC values and rapid bactericidal kinetics against a wide range of microorganisms, solidifies its role as a highly effective antiseptic agent in both personal care and clinical applications.

References

- 1. This compound: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. thejcdp.com [thejcdp.com]

- 4. protocols.io [protocols.io]

- 5. In vitro studies on the use of this compound as a bacterial plaque control agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iapc-obp.com [iapc-obp.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial efficacy of 0·05% this compound mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. ila.ilsl.br [ila.ilsl.br]

- 16. researchgate.net [researchgate.net]

Biophysical Analysis of Cetylpyridinium Chloride's Impact on Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetylpyridinium chloride (CPC), a quaternary ammonium compound widely utilized for its antimicrobial properties, exerts its primary effect through profound interactions with the cell membrane. Understanding the biophysical mechanisms underlying these interactions is critical for optimizing its existing applications and exploring new therapeutic avenues. This technical guide provides an in-depth analysis of the biophysical effects of CPC on cell membranes, detailing its mechanism of action, key experimental protocols for its characterization, and the cellular signaling pathways it modulates. Quantitative data from various biophysical techniques are summarized to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a cationic surfactant with a molecular structure comprising a hydrophilic pyridinium headgroup and a long hydrophobic hexadecane tail.[1] This amphipathic nature is central to its biological activity, enabling it to readily interact with and disrupt the integrity of cellular membranes.[1] The initial interaction is electrostatic, with the positively charged pyridinium headgroup binding to the negatively charged components of the cell membrane, such as phospholipids and proteins.[1] Subsequently, the hydrophobic tail inserts into the lipid bilayer, leading to a cascade of biophysical alterations that ultimately compromise membrane function and cell viability.[1]

Mechanism of Action on the Cell Membrane

The interaction of CPC with the cell membrane is a multi-step process that can be characterized by the following key events:

-

Electrostatic Attraction and Binding: The net negative charge of bacterial and other cell membranes facilitates the initial electrostatic attraction and binding of the cationic CPC molecules.[1]

-

Hydrophobic Insertion: The 16-carbon alkyl chain of CPC penetrates the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains.

-

Membrane Disorganization and Permeabilization: The presence of CPC molecules within the bilayer leads to a decrease in membrane fluidity, the formation of hydrophilic domains, and an overall disorganization of the membrane structure.[1] At lower concentrations, this can interfere with osmoregulation and cellular homeostasis, leading to the leakage of small ions like potassium.[1] At higher concentrations, it results in the gross disintegration of the membrane, causing the leakage of larger cytoplasmic components and ultimately cell lysis.[1]

This mechanism is visualized in the following workflow:

Caption: Mechanism of CPC interaction with the cell membrane.

Quantitative Analysis of CPC's Biophysical Effects

The interaction of CPC with cell membranes can be quantified using a variety of biophysical techniques. The following tables summarize key parameters and findings from studies on CPC and similar compounds.

Table 1: Thermodynamic Parameters of CPC Interaction with Model Lipid Membranes

| Lipid Composition | Technique | Association Constant (K) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| POPC (zwitterionic) | ITC | 6.6 x 10³ - 9.6 x 10⁴ | Variable | Variable |

| POPC/POPG (anionic) | ITC | Higher affinity than POPC | More exothermic | Variable |

| POPC/Cholesterol | ITC | Lower affinity than POPC | Less favorable | Variable |

Data adapted from studies on surfactin analogues and general principles of surfactant-lipid interactions. The binding affinity of cationic surfactants like CPC is generally higher for anionic membranes and can be modulated by the presence of cholesterol.[2][3]

Table 2: Effects of CPC on Membrane Physical Properties

| Parameter | Technique | Model System | Observed Effect | Reference/Analogy |

| Membrane Potential | Patch Clamp / Fluorescence | Rabbit Cornea | Concentration-dependent decrease | [4] |

| Membrane Fluidity | Fluorescence Anisotropy (DPH) | POPC Liposomes | Decrease in anisotropy (increased fluidity at low conc., ordering at high conc.) | [5][6] |

| Membrane Permeability | Calcein Release Assay | Lipid Vesicles | Dose-dependent increase in calcein leakage | [3] |

| Phase Transition | DSC | DPPC Vesicles | Broadening and shifting of the main phase transition to lower temperatures | [7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the biophysical effects of CPC on cell membranes.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding constant, enthalpy, and entropy) of CPC binding to model lipid vesicles.

Materials:

-

Isothermal Titration Calorimeter

-

CPC solution (e.g., 1 mM in buffer)

-

Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., 10 mM POPC in the same buffer)

-

Degassing station

-

Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

Protocol:

-

Prepare CPC and LUV solutions in the same buffer to minimize heats of dilution.

-

Degas both solutions for 10-15 minutes.

-

Fill the ITC sample cell (e.g., 1.4 mL) with the LUV suspension (e.g., 0.1 mM).

-

Fill the injection syringe (e.g., 250 µL) with the CPC solution (e.g., 1 mM).

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

Perform an initial injection of 1 µL, followed by a series of 25-30 injections of 10 µL each, with a spacing of 150-180 seconds between injections.

-

Record the heat change after each injection.

-

As a control, titrate CPC into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm using a suitable binding model (e.g., one set of sites) to obtain the thermodynamic parameters.

Caption: Isothermal Titration Calorimetry workflow.

Fluorescence Spectroscopy for Membrane Fluidity

Objective: To measure changes in membrane fluidity upon addition of CPC using the fluorescent probe TMA-DPH.

Materials:

-

Fluorometer with polarization capabilities

-

TMA-DPH stock solution (e.g., 1 mM in DMSO)

-

LUVs or cell suspension

-

CPC solution

-

Buffer

Protocol:

-

Incubate LUVs or cells with TMA-DPH (final concentration 0.5-5 µM) for 5-30 minutes at 37°C.[9]

-

Wash the cells/vesicles to remove unincorporated probe.

-

Resuspend the labeled cells/vesicles in buffer in a quartz cuvette.

-

Place the cuvette in the temperature-controlled holder of the fluorometer (e.g., 37°C).

-

Excite the sample with vertically polarized light at ~355 nm and measure the emission intensity at ~430 nm for both vertically (I_VV) and horizontally (I_VH) polarized emission.

-

Measure the emission intensity with horizontally polarized excitation for both vertically (I_HV) and horizontally (I_HH) polarized emission to determine the G-factor.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G = I_HV / I_HH.

-

Add aliquots of CPC to the cuvette and record the change in anisotropy over time. A decrease in anisotropy generally indicates an increase in membrane fluidity.

Caption: Fluorescence anisotropy measurement workflow.

Calcein Leakage Assay for Membrane Permeability

Objective: To quantify CPC-induced membrane leakage from lipid vesicles.

Materials:

-

Fluorometer

-

Calcein

-

LUVs

-

CPC solution

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Triton X-100 (10% solution)

Protocol:

-

Prepare LUVs in a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Separate the calcein-loaded vesicles from free calcein using a size-exclusion column.

-

Dilute the vesicle suspension in a cuvette to a concentration where the calcein fluorescence is still quenched.

-

Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Add CPC to the desired final concentration and monitor the increase in fluorescence (F) over time as calcein is released and its self-quenching is relieved.

-

At the end of the experiment, add Triton X-100 to a final concentration of 1% to completely lyse the vesicles and obtain the maximum fluorescence (F_max).

-

Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100.

Caption: Calcein leakage assay workflow.

Scanning Electron Microscopy (SEM)

Objective: To visualize morphological changes in cell membranes after treatment with CPC.

Materials:

-

Scanning Electron Microscope

-

Cell culture (e.g., A549 human lung epithelial cells)

-

CPC solution

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde (2.5% in PBS)

-

Osmium tetroxide (1% in PBS)

-

Ethanol series (30%, 50%, 70%, 90%, 100%)

-

Critical point dryer or Hexamethyldisilazane (HMDS)

-

Sputter coater with gold-palladium target

Protocol:

-

Grow cells on sterile coverslips.

-

Treat the cells with the desired concentration of CPC for a specific duration.

-

Wash the cells with PBS.

-

Fix the cells with 2.5% glutaraldehyde for 1 hour at room temperature.[10]

-

Wash three times with PBS.

-

Post-fix with 1% osmium tetroxide for 1 hour.[10]

-

Wash three times with distilled water.

-

Dehydrate the samples through a graded ethanol series (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and three times in 100% ethanol).

-

Dry the samples using a critical point dryer or by immersion in HMDS followed by air drying.

-

Mount the coverslips on SEM stubs and sputter-coat with a thin layer of gold-palladium.

-

Image the samples in the SEM.

Caption: SEM sample preparation workflow.

CPC-Modulated Signaling Pathways

The disruption of cell membrane integrity by CPC can trigger various intracellular signaling cascades.

PI3K/AKT Pathway Inhibition

CPC-induced membrane damage can lead to the downregulation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By disrupting the membrane environment, CPC may interfere with the function of receptor tyrosine kinases (RTKs) or other upstream activators of PI3K, leading to reduced AKT phosphorylation and subsequent downstream effects, including cell cycle arrest.

Caption: Inhibition of the PI3K/AKT pathway by CPC.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

CPC can induce endoplasmic reticulum (ER) stress, likely as a consequence of altered membrane integrity and ion homeostasis. This leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). One key branch of the UPR involves the activation of the ER-resident transmembrane protein ERN1 (also known as IRE1). Upon activation, ERN1 initiates a signaling cascade involving MAP3K5 (also known as ASK1) and the p38 MAPK pathway, which can ultimately lead to a form of programmed cell death called paraptosis.

Caption: CPC-induced ER stress and UPR signaling.

Conclusion

The biophysical interaction of this compound with cell membranes is a complex process that can be dissected and quantified using a suite of powerful analytical techniques. This guide has provided a framework for understanding these interactions, from the initial binding event to the downstream signaling consequences. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers seeking to further elucidate the mechanisms of CPC and to leverage its membrane-active properties for therapeutic and industrial applications. A thorough biophysical characterization is paramount for the rational design of novel CPC-based formulations with enhanced efficacy and specificity.

References

- 1. This compound: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological and anatomical effects of this compound on the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jasco-global.com [jasco-global.com]

- 6. mpikg.mpg.de [mpikg.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Quantitative Structure-Activity Relationship of Cetylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is a widely utilized antiseptic in pharmaceutical and oral care products, exhibiting broad-spectrum antimicrobial and antiviral activity.[1][2] Its efficacy is intrinsically linked to its molecular structure, particularly the cationic pyridinium head and the hydrophobic alkyl chain. This technical guide explores the quantitative structure-activity relationship (QSAR) of CPC and its analogs, providing a comprehensive overview of how specific structural modifications influence biological activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this area.

Introduction to CPC and QSAR

This compound (1-hexadecylpyridinium chloride) is a cationic surfactant.[3] Its amphiphilic nature, consisting of a positively charged hydrophilic pyridinium ring and a long, lipophilic 16-carbon alkyl (cetyl) tail, is fundamental to its biological action.[4][5] The primary mechanism involves the electrostatic interaction of the cationic head with negatively charged microbial cell membranes, followed by the insertion of the hydrophobic tail into the lipid bilayer.[6][7] This disruption leads to increased membrane permeability, leakage of essential cytoplasmic components, and ultimately, cell death.[5][6]

The antimicrobial potency of CPC analogs is highly dependent on their physicochemical properties, which are dictated by their molecular structure. The quantitative structure-activity relationship (QSAR) is a computational modeling approach that seeks to correlate variations in chemical structure with changes in biological activity.[8] For CPC and related quaternary ammonium compounds (QACs), QSAR studies have consistently identified the length and hydrophobicity of the N-alkyl chain as primary determinants of antimicrobial efficacy.[4][7] Optimal activity is generally observed for alkyl chains containing 12 to 16 carbon atoms.[3]

Quantitative Data on CPC Analogs

The antimicrobial activity of pyridinium-based quaternary ammonium salts is profoundly influenced by the length of the N-alkyl substituent. A systematic analysis of a homologous series of N-alkylpyridinium bromides provides clear quantitative evidence for this relationship. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these compounds against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Antimicrobial Activity of N-Alkylpyridinium Bromides against Staphylococcus aureus ATCC 6538

| Compound (Alkyl Chain) | MIC (μg/mL) | MBC (μg/mL) |

| Methyl (C1) | >1000 | >1000 |

| Ethyl (C2) | >1000 | >1000 |

| Propyl (C3) | >1000 | >1000 |

| Butyl (C4) | 1000 | 1000 |

| Pentyl (C5) | 500 | 500 |

| Hexyl (C6) | 250 | 250 |

| Heptyl (C7) | 125 | 125 |

| Octyl (C8) | 62.5 | 62.5 |

| Nonyl (C9) | 31.25 | 31.25 |

| Decyl (C10) | 15.6 | 15.6 |

| Undecyl (C11) | 7.8 | 7.8 |

| Dodecyl (C12) | 3.9 | 3.9 |

| Tridecyl (C13) | 2.0 | 2.0 |

| Tetradecyl (C14) | 1.0 | 2.0 |

| Pentadecyl (C15) | 2.0 | 2.0 |

| Hexadecyl (C16) (Cetyl) | 1.0 | 2.0 |

| Heptadecyl (C17) | 4.0 | 4.0 |

| Octadecyl (C18) | 8.0 | 8.0 |

Table 2: Antimicrobial Activity of N-Alkylpyridinium Bromides against Escherichia coli ATCC 8739

| Compound (Alkyl Chain) | MIC (μg/mL) | MBC (μg/mL) |

| Methyl (C1) to Heptyl (C7) | >1000 | >1000 |

| Octyl (C8) | 500 | 500 |

| Nonyl (C9) | 250 | 250 |

| Decyl (C10) | 125 | 125 |

| Undecyl (C11) | 62.5 | 62.5 |

| Dodecyl (C12) | 31.25 | 31.25 |

| Tridecyl (C13) | 15.6 | 15.6 |

| Tetradecyl (C14) | 7.8 | 15.6 |

| Pentadecyl (C15) | 15.6 | 15.6 |

| Hexadecyl (C16) (Cetyl) | 7.8 | 15.6 |

| Heptadecyl (C17) | 31.25 | 31.25 |

| Octadecyl (C18) | 62.5 | 62.5 |

Table 3: Antimicrobial Activity of N-Alkylpyridinium Bromides against Candida albicans ATCC 10231

| Compound (Alkyl Chain) | MIC (μg/mL) | MBC (μg/mL) |

| Methyl (C1) to Hexyl (C6) | >1000 | >1000 |

| Heptyl (C7) | 500 | 500 |

| Octyl (C8) | 250 | 250 |

| Nonyl (C9) | 125 | 125 |

| Decyl (C10) | 62.5 | 62.5 |

| Undecyl (C11) | 31.25 | 31.25 |

| Dodecyl (C12) | 15.6 | 15.6 |

| Tridecyl (C13) | 7.8 | 7.8 |

| Tetradecyl (C14) | 3.9 | 7.8 |

| Pentadecyl (C15) | 2.0 | 3.9 |

| Hexadecyl (C16) (Cetyl) | 2.0 | 3.9 |

| Heptadecyl (C17) | 4.0 | 4.0 |

| Octadecyl (C18) | 8.0 | 8.0 |

Data sourced from a study on N-alkylpyridinium bromides. The study provides a clear demonstration of the parabolic relationship between alkyl chain length and antimicrobial activity, with peak efficacy observed for chains between C12 and C16.

Key Experimental Protocols

Synthesis of N-Alkylpyridinium Bromides

This protocol describes a general method for the synthesis of a homologous series of N-alkylpyridinium bromides, which are analogs of this compound.

Materials:

-

Pyridine

-

Appropriate 1-bromoalkane (e.g., 1-bromohexadecane for the C16 analog)

-

Dry ethanol

-

Diethyl ether or acetone for crystallization

Procedure:

-

In a round-bottom flask, dissolve pure pyridine (1 equivalent) in dry ethanol.

-

Add the corresponding 1-bromoalkane (1.4 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 40 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator to obtain the crude oily product.

-

Crystallization:

-

For C12-C16 analogs: Crystallize the crude product from diethyl ether. Filter the resulting white crystals under reduced pressure, wash with fresh ether, and allow to air dry.

-

For C18-C20 analogs: Due to potential contamination with starting material, crystallize from acetone.

-

For C8-C10 analogs: These compounds may require several crystallizations from ether to form solid crystals.

-

-

Confirm the purity of the final products using methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6]

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the synthesized compounds.

Materials and Equipment:

-

Synthesized N-alkylpyridinium bromides

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739) and fungal strains (e.g., Candida albicans ATCC 10231)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each N-alkylpyridinium bromide in the appropriate sterile broth.

-

Perform a two-fold serial dilution of the stock solution directly in the 96-well microtiter plate to create a range of concentrations. Each well should contain 100 µL of the diluted compound.

-

-

Inoculation:

-

Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

MBC Determination:

-

From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Incubate the agar plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

-

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

The antimicrobial action of CPC is a multi-step process targeting the integrity of the microbial cell membrane. The following diagram illustrates this mechanism.

Caption: Mechanism of CPC interaction with the bacterial cell membrane.

A Typical QSAR Study Workflow

Developing a QSAR model involves a structured workflow, from data collection and descriptor calculation to model generation and validation. This process enables the prediction of activity for novel compounds.

Caption: General workflow for a quantitative structure-activity relationship (QSAR) study.

Conclusion

The biological activity of this compound and its analogs is unequivocally linked to specific structural features, most notably the length of the N-alkyl chain. The quantitative data presented demonstrate a clear parabolic relationship, with optimal antimicrobial performance achieved with chain lengths between 12 and 16 carbons. This structure-activity relationship provides a robust framework for the rational design of new, more potent quaternary ammonium compounds. The detailed protocols and visualized workflows included in this guide offer a practical resource for researchers aiming to synthesize, evaluate, and model novel CPC-based agents for a variety of therapeutic and disinfectant applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship (QSAR) study of toxicity of quaternary ammonium compounds on Chlorella pyrenoidosa and Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Cetylpyridinium Chloride Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of cetylpyridinium chloride (CPC) analogs. CPC, a quaternary ammonium compound, is widely recognized for its antiseptic and surfactant properties. The development of its analogs is a promising avenue for discovering compounds with enhanced efficacy, reduced toxicity, and novel therapeutic applications. This document details the synthetic methodologies, analytical characterization techniques, and includes visualizations of key processes to facilitate a deeper understanding for researchers in the field.

Synthesis of this compound Analogs

The primary route for synthesizing this compound and its analogs is through the quaternization of the pyridine ring . This involves the reaction of a pyridine derivative with a suitable alkyl halide. The general synthetic scheme involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary pyridinium salt.

A variety of CPC analogs can be synthesized by modifying either the pyridine ring or the long alkyl chain. For instance, introducing different substituents onto the pyridine ring can modulate the compound's electronic and steric properties, which in turn can influence its biological activity. Similarly, altering the length and branching of the alkyl chain can affect the compound's hydrophobicity and self-assembly properties.

Experimental Protocol: Synthesis of a Representative CPC Analog

This protocol describes the synthesis of a CPC analog where a functional group is introduced at the 4-position of the pyridine ring.

Materials:

-

4-aminopyridine

-

1-bromohexadecane (cetyl bromide)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass fritted funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-aminopyridine (1 equivalent) in anhydrous acetonitrile.

-

Add 1-bromohexadecane (1.2 equivalents) to the solution.

-

Place a magnetic stir bar in the flask and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

The crude product, which precipitates out of the solution, is collected by vacuum filtration using a glass fritted funnel.

-

The collected solid is washed with cold diethyl ether to remove any unreacted starting materials.

-

The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

The purified solid is dried under vacuum to yield the final product, 4-amino-1-cetylpyridinium bromide.

-

Ion exchange chromatography can be performed to replace the bromide counter-ion with chloride if desired.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a 4-substituted CPC analog.

Characterization of this compound Analogs

The synthesized analogs must be thoroughly characterized to confirm their chemical structure, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques is typically employed.

Table 1: Summary of Characterization Techniques and Expected Data

| Technique | Purpose | Key Data Obtained |

| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants of protons, confirming the pyridine ring substitution and the presence of the cetyl chain. |

| ¹³C NMR | Structural confirmation | Chemical shifts of carbon atoms, providing further evidence for the molecular structure. |

| Mass Spectrometry | Molecular weight determination | The mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula. |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for functional groups (e.g., C-N, C-H, aromatic C=C). |

| Elemental Analysis | Elemental composition | Percentage of C, H, N, and other elements, to confirm the empirical formula. |

| Melting Point | Purity assessment | A sharp melting point range indicates a high degree of purity. |

| Critical Micelle Concentration (CMC) | Surfactant property analysis | The concentration at which micelles begin to form, determined by techniques like tensiometry or fluorescence spectroscopy. |

Experimental Protocol: ¹H NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized CPC analog in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Typically, 16-64 scans are accumulated to achieve a good signal-to-noise ratio.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the coupling patterns to deduce the connectivity of the protons.

Hypothetical Signaling Pathway of a CPC Analog in Bacteria

CPC and its analogs primarily exert their antimicrobial activity by disrupting the bacterial cell membrane. The cationic headgroup of the molecule interacts with the anionic components of the bacterial membrane, while the hydrophobic tail inserts into the lipid bilayer. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of antibacterial action for a CPC analog.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound analogs. The detailed protocols and structured data presentation are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the CPC scaffold. The modular nature of the synthesis allows for the creation of diverse libraries of analogs, which, when coupled with robust characterization and biological evaluation, can lead to the identification of lead compounds with superior properties.

Cetylpyridinium Chloride: A Technical Analysis of its Differential Effects on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is a widely utilized antimicrobial agent in various pharmaceutical and consumer health products. Its broad-spectrum efficacy stems from its cationic and amphiphilic properties, which facilitate interaction with and disruption of bacterial cell membranes. This technical guide delves into the core mechanisms of CPC's action, highlighting the differential effects observed between gram-positive and gram-negative bacteria. Through a comprehensive review of existing literature, this document presents quantitative susceptibility data, detailed experimental methodologies for antimicrobial testing, and visual representations of the key interaction pathways and experimental workflows.

Mechanism of Action: A Tale of Two Cell Envelopes

This compound's primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to the leakage of essential cytoplasmic components and ultimately, cell death.[1][2][3] This process is initiated by the electrostatic attraction between the positively charged pyridinium headgroup of CPC and the negatively charged components of the bacterial cell envelope.[4][5]

The key difference in CPC's interaction with gram-positive and gram-negative bacteria lies in the composition of their respective cell envelopes.

-

Gram-Positive Bacteria: The cell wall of gram-positive bacteria is characterized by a thick layer of peptidoglycan interspersed with negatively charged teichoic and lipoteichoic acids (LTA).[4][5] The cationic CPC molecules readily bind to these anionic sites, facilitating the insertion of the hydrophobic hexadecane tail into the cytoplasmic membrane. This integration disrupts the phospholipid bilayer, leading to increased membrane permeability and loss of cellular contents.[4][5]

-

Gram-Negative Bacteria: Gram-negative bacteria possess a more complex cell envelope, featuring an outer membrane in addition to a thin peptidoglycan layer and the inner cytoplasmic membrane.[4][5] The outer membrane is composed of lipopolysaccharides (LPS), which also carry a net negative charge. CPC initially interacts with the LPS, displacing divalent cations like Mg2+ and Ca2+ that stabilize the outer membrane structure.[4][5] This destabilization allows CPC to traverse the outer membrane and subsequently disrupt the inner cytoplasmic membrane in a manner similar to its action on gram-positive bacteria. The outer membrane can, however, present a barrier, which may contribute to differences in susceptibility compared to gram-positive species.

The antimicrobial activity of quaternary ammonium compounds like CPC is also influenced by the length of their hydrophobic alkyl chain. Maximum efficacy is generally observed with alkyl chains of 12 to 14 carbons for gram-positive bacteria and 14 to 16 carbons for gram-negative bacteria.[4][5]

Quantitative Susceptibility Data

The in vitro efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes reported MIC values for CPC against a range of gram-positive and gram-negative bacteria.

| Gram Stain | Bacterial Species | MIC (µg/mL) | Reference |

| Gram-Positive | Staphylococcus aureus (MSSA) | 2 | [4][5] |

| Gram-Positive | Staphylococcus aureus (MRSA) | 10 | [4][5] |

| Gram-Positive | Streptococcus mutans | >99.9% killing at 0.075% CPC | [6] |

| Gram-Negative | Escherichia coli (ATCC 10536) | 16 | [4][5] |

| Gram-Negative | Escherichia coli (clinical isolates) | 8 - 512 | [4][5] |

| Gram-Negative | Pseudomonas aeruginosa | 250 - 2000 | [4][5] |

| Gram-Negative | Campylobacter jejuni (NCTC 11168) | 2 - 8 | [4][5] |

| Gram-Negative | Porphyromonas gingivalis | >90% killing at 0.05% CPC | [1][6] |

| Gram-Negative | Aggregatibacter actinomycetemcomitans | Lower MICs than control | [6][7] |

| Gram-Negative | Helicobacter pylori | 3.4 (10 µM) | [8] |

Experimental Protocols

The determination of MIC values is a critical step in assessing the antimicrobial efficacy of a compound. The two most common methods are broth dilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth (turbidity).[9][10][11]

Agar Dilution Method

In the agar dilution method, the antimicrobial agent is incorporated into a solid agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is identified as the lowest concentration of the agent that prevents the formation of visible colonies on the agar surface.[9][11][12][13]

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Differential interaction of CPC with Gram-positive and Gram-negative bacterial cell envelopes.

Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria by disrupting their cell membranes. While the fundamental mechanism of membrane destabilization is similar, the structural differences in the cell envelopes of these two bacterial types, particularly the presence of an outer membrane in gram-negative bacteria, can influence the susceptibility to CPC. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important antimicrobial agent. Further research into the nuances of CPC's interaction with specific bacterial species and the potential for resistance development remains a critical area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial efficacy of 0·05% this compound mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility in vitro of Helicobacter pylori to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. studylib.net [studylib.net]

The Core Mechanism of Cetylpyridinium Chloride in Antiviral Envelope Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is a well-established broad-spectrum antimicrobial agent. Its efficacy extends beyond bacteria to include a significant virucidal activity against a range of enveloped viruses. This technical guide provides an in-depth exploration of the core mechanism by which CPC disrupts the viral envelope, leading to viral inactivation. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering a detailed understanding of CPC's antiviral properties, methodologies for its evaluation, and quantitative data from key studies.

The primary mechanism of CPC's antiviral action against enveloped viruses is the disruption of the viral lipid envelope.[1] As a cationic surfactant, the CPC molecule possesses a positively charged pyridinium head and a long, hydrophobic cetyl tail. This amphipathic nature is central to its interaction with the viral membrane. The positively charged head is attracted to the negatively charged components of the viral envelope, such as phosphate groups in the phospholipid bilayer, while the hydrophobic tail inserts itself into the lipid core of the membrane.[2][3] This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity, leakage of viral contents, and ultimately, inactivation of the virus.[1] Evidence from transmission electron microscopy has visually confirmed this disruption, showing morphological changes and damage to the viral envelope of influenza viruses upon exposure to CPC.[1]

Beyond direct membrane damage, studies have also indicated that CPC can interfere with the function of viral glycoproteins that are essential for viral entry into host cells. For instance, CPC has been shown to inhibit the interaction between the SARS-CoV-2 spike protein and its host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby blocking a critical step in the viral lifecycle.[4][5]

Quantitative Analysis of Virucidal Efficacy

The virucidal activity of CPC has been quantified against several enveloped viruses. The following tables summarize the effective concentrations and contact times required for significant viral inactivation from various studies.

Table 1: Virucidal Efficacy of this compound against Influenza Virus

| Virus Strain | Assay Method | Effective Concentration (EC50) | Contact Time | Log Reduction | Reference |

| Influenza A (H1N1) | Hemagglutination Assay | 5 - 20 µg/mL | 10 minutes | Not specified | [1][6] |

| Influenza A (H3N2) | Hemagglutination Assay | 5 - 20 µg/mL | 10 minutes | Not specified | [1][6] |

| Influenza B | Hemagglutination Assay | 5 - 20 µg/mL | 10 minutes | Not specified | [1][6] |

| Oseltamivir-resistant Influenza A | Hemagglutination Assay | 5 - 20 µg/mL | 10 minutes | Not specified | [1][6] |

| Influenza A/WSN/33 | TCID50 Assay | 0.05% (500 µg/mL) | 2 minutes | ~1 log | [2][3] |

| Influenza A/WSN/33 | TCID50 Assay | 0.1% (1000 µg/mL) | 2 minutes | ~3 logs | [2][3] |

Table 2: Virucidal Efficacy of this compound against SARS-CoV-2

| Virus Variant | Assay Method | Effective Concentration | Contact Time | Viral Load Reduction | Reference |

| SARS-CoV-2 | Plaque Assay | 0.05% (500 µg/mL) | 20 seconds | 91.9% | [7] |

| SARS-CoV-2 | Plaque Assay | 0.1% (1000 µg/mL) | 20 seconds | >97.0% | [7] |

| SARS-CoV-2 | Plaque Assay | 0.05% (500 µg/mL) | 60 seconds | >97.0% | [7] |

| SARS-CoV-2 | Viral Entry Inhibition Assay | IC50 ~0.0003% | Not specified | >1000-fold | [4] |

| Human Coronavirus 229E (surrogate) | Suspension Test | 0.07% (700 µg/mL) | Not specified | ≥3.0 log | [8] |

Table 3: Virucidal Efficacy of this compound against Other Enveloped Viruses

| Virus | Assay Method | Effective Concentration | Contact Time | Viral Load Reduction | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | GFP-based Infection Assay | 0.05% CPC with 0.12% CHX | 2 minutes | Significant blockade | [9][10][11] |

| Respiratory Syncytial Virus (RSV) | Fluorescence-based Infection Assay | 0.025% (250 µg/mL) | 2 minutes | ~99.9% | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of CPC's virucidal activity.

Virucidal Suspension Assay

This assay determines the effectiveness of a disinfectant in suspension against a virus.

a. Materials:

-

This compound (CPC) stock solution

-

Virus stock of known titer (e.g., PFU/mL or TCID50/mL)

-

Cell culture medium (e.g., DMEM)

-

Neutralizing broth (e.g., Dey-Engley neutralizing broth)

-

Sterile tubes and pipettes

-

Water bath or incubator

b. Protocol:

-

Prepare serial dilutions of CPC in sterile water or phosphate-buffered saline (PBS).

-

In a sterile tube, mix 9 parts of the CPC dilution with 1 part of the virus stock. For a control, mix 9 parts of PBS or cell culture medium with 1 part of the virus stock.

-

Incubate the mixtures for a predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

Immediately following the incubation period, add the mixture to a neutralizing broth to stop the virucidal action of CPC.

-

Perform serial dilutions of the neutralized mixture in cell culture medium.

-

Quantify the remaining infectious virus using a plaque assay or TCID50 assay.

-

Calculate the log reduction in viral titer compared to the control.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the titer of neutralizing activity of a substance.

a. Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates (e.g., Vero E6 cells for SARS-CoV-2)

-

Virus stock

-

CPC dilutions

-

Cell culture medium

-

Overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Crystal violet staining solution

b. Protocol:

-

Prepare serial dilutions of CPC.

-

Mix each CPC dilution with a standardized amount of virus and incubate for a specific contact time to allow for viral inactivation.

-

Inoculate the confluent cell monolayers with the virus-CPC mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells with PBS.

-

Add the overlay medium to each well to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each CPC concentration compared to the virus control (no CPC). The concentration that reduces the plaque count by 50% (PRNT50) is determined.

50% Tissue Culture Infective Dose (TCID50) Assay

This assay determines the virus titer by observing the cytopathic effect (CPE) in cell culture.

a. Materials:

-

Susceptible host cells in a 96-well plate

-

Virus stock

-

CPC dilutions

-

Cell culture medium

b. Protocol:

-

Prepare serial dilutions of the virus-CPC mixture obtained from the virucidal suspension assay.

-

Seed a 96-well plate with host cells and allow them to form a monolayer.

-

Inoculate replicate wells (e.g., 8 wells per dilution) with each dilution of the treated virus.

-

Incubate the plate for several days and observe for the presence of CPE daily using a microscope.

-

Record the number of wells positive for CPE for each dilution.

-

Calculate the TCID50 titer using a statistical method such as the Reed-Muench or Spearman-Kärber formula. This represents the dilution of the virus that causes CPE in 50% of the inoculated wells.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes of viruses after treatment with CPC.

a. Materials:

-

High-titer virus stock

-

CPC solution

-

Phosphate-buffered saline (PBS)

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative staining solution (e.g., phosphotungstic acid or uranyl acetate)

-

Transmission electron microscope

b. Protocol:

-

Mix the virus stock with a specific concentration of CPC and incubate for a defined period. A control sample with the virus and PBS should be prepared in parallel.

-

Apply a small drop of the virus-CPC mixture (and the control) onto a TEM grid.

-

Allow the virus to adsorb to the grid for a few minutes.

-

Remove the excess liquid with filter paper.

-

Apply a drop of negative staining solution to the grid for a short period (e.g., 30-60 seconds).

-

Remove the excess stain and allow the grid to air dry completely.

-

Examine the grids under a transmission electron microscope and capture images of the virions.

-

Compare the morphology of the CPC-treated virions with the untreated control virions, looking for signs of envelope disruption, such as membrane blebbing, rupture, and leakage of internal contents.

Visualizations

The following diagrams illustrate the proposed mechanism of action of CPC and a typical experimental workflow for assessing its virucidal activity.

Caption: Proposed mechanism of this compound (CPC) antiviral activity.

Caption: General experimental workflow for assessing the virucidal activity of CPC.

Conclusion

This compound exhibits potent and rapid virucidal activity against a broad range of enveloped viruses. Its primary mechanism of action involves the disruption of the viral lipid envelope, a process driven by the amphipathic nature of the molecule. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The established efficacy and mechanism of action of CPC underscore its potential as an active ingredient in formulations aimed at reducing the transmission and burden of enveloped viral diseases. Further research into the specific interactions between CPC and viral envelope components will continue to refine our understanding and application of this versatile antimicrobial agent.

References

- 1. This compound (CPC) Exhibits Potent, Rapid Activity Against Influenza Viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound (CPC) Exhibits Potent, Rapid Activity Against Influenza Viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virucidal activity and mechanism of action of this compound against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound-Containing Mouthwashes Show Virucidal Activity against Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of Cetylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC) is a cationic quaternary ammonium compound with a well-established profile as a broad-spectrum antimicrobial agent.[1][2] Its efficacy in various pharmaceutical and personal care products, including mouthwashes, lozenges, and nasal sprays, is largely attributable to its fundamental nature as a surfactant.[1][3] This technical guide provides a comprehensive investigation into the surfactant properties of CPC, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflows.

As an amphiphilic molecule, CPC possesses a hydrophilic pyridinium head group and a hydrophobic cetyl (16-carbon) tail. This structure drives its self-assembly in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This micellization behavior is central to its function, influencing its solubility, stability, and interactions with biological membranes.

Quantitative Surfactant Properties of this compound

The surfactant properties of this compound are characterized by several key parameters that are influenced by environmental factors such as temperature and the presence of electrolytes.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. For CPC, the CMC is influenced by temperature and the ionic strength of the solution.

| Temperature (K) | Electrolyte | Concentration of Electrolyte (mol/kg) | CMC (x 10⁻⁴ mol/kg) | Method |

| 295 | None | 0 | 9.55 | Surface Tension |

| 298 | None | 0 | 8.91 | Surface Tension |

| 303 | None | 0 | 9.44 | Surface Tension |

| 295 | LiCl | 0.00032 | 8.10 | Surface Tension |

| 298 | LiCl | 0.00032 | 8.32 | Surface Tension |

| 303 | LiCl | 0.00032 | 8.91 | Surface Tension |

| 295 | NaCl | 0.00032 | 8.70 | Surface Tension |

| 298 | NaCl | 0.00032 | 7.50 | Surface Tension |

| 303 | NaCl | 0.00032 | 8.03 | Surface Tension |

| 295 | KCl | 0.00032 | 7.94 | Surface Tension |

| 298 | KCl | 0.00032 | - | - |

| 303 | KCl | 0.00032 | - | - |

| 295 | LiCl | 0.00052 | 7.50 | Surface Tension |

| 298 | LiCl | 0.00052 | 7.08 | Surface Tension |

| 303 | LiCl | 0.00052 | 7.24 | Surface Tension |

| 295 | NaCl | 0.00052 | 8.13 | Surface Tension |

| 298 | NaCl | 0.00052 | 6.13 | Surface Tension |

| 303 | NaCl | 0.00052 | 6.17 | Surface Tension |

| 295 | KCl | 0.00052 | 7.50 | Surface Tension |

| 298 | KCl | 0.00052 | - | - |

| 303 | KCl | 0.00052 | - | - |

Table 1: Critical Micelle Concentration (CMC) of this compound under Various Conditions. Data compiled from[4][5].

Surface Tension

As a surfactant, CPC reduces the surface tension of water. The extent of this reduction is a measure of its surface activity.

| Concentration (% w/v) | Temperature (°C) | Surface Tension (dyne/cm) |

| 0.1 | 25 | 43 |

| 1.0 | 25 | 41 |

| 10.0 | 25 | 38 |

Table 2: Surface Tension of this compound Monohydrate Aqueous Solutions. Data from[6].

Aggregation Number

The aggregation number is the average number of surfactant monomers that assemble to form a single micelle. This parameter for CPC is also sensitive to the presence of electrolytes.

| Electrolyte | Concentration of Electrolyte (mol/kg) | Temperature (K) | Aggregation Number | Method |

| LiCl | 0.00032 | 298 | 43 | Conductance |

| NaCl | 0.00032 | 298 | 45 | Conductance |

| KCl | 0.00032 | 298 | 45 | Conductance |

| LiCl | 0.00052 | 298 | 103 | Conductance |

| NaCl | 0.00052 | 298 | 92 | Conductance |

| KCl | 0.00052 | 298 | 83 | Conductance |

| LiCl | 0.0013 | 298 | 55 | Conductance |

| NaCl | 0.0013 | 298 | 90 | Conductance |

| KCl | 0.0013 | 298 | 47 | Conductance |

| LiCl | 0.0052 | 298 | 40 | Conductance |

| NaCl | 0.0052 | 298 | 158 | Conductance |

| KCl | 0.0052 | 298 | 72 | Conductance |

Table 3: Aggregation Number of this compound in the Presence of Various Electrolytes. Data from[4].

Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below the Krafft temperature, the surfactant exists as hydrated crystals. The Krafft temperature of CPC is influenced by the presence of different electrolytes.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

Tensiometer with a Wilhelmy plate (typically platinum)

-

High-precision balance

-

Temperature-controlled sample vessel

-

This compound

-

High-purity water

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of CPC in high-purity water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Plate Preparation: Clean the Wilhelmy plate thoroughly, typically by flaming it to red-hot to remove any organic contaminants, and allow it to cool.

-

Measurement of Surface Tension of Water: Measure the surface tension of the high-purity water to ensure its purity (typically around 72 mN/m at 25°C).

-

Titration and Measurement:

-

Place a known volume of high-purity water in the temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the water.

-

Begin stirring the solution at a constant, gentle rate.

-